

# Cend-1 Clinical Trial Results: A Comparative Analysis for Metastatic Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for **Cend-1** (certepetide), a first-in-class tumor-penetrating peptide, with alternative first-line treatments for metastatic pancreatic ductal adenocarcinoma (mPDAC). The data presented is based on publicly available results from key clinical trials, offering an objective overview to inform research and drug development efforts.

## **Executive Summary**

Cend-1, when added to the standard chemotherapy regimen of gemcitabine and nab-paclitaxel, has shown encouraging efficacy and a manageable safety profile in a Phase 1 clinical trial (NCT03517176) for patients with previously untreated mPDAC. This combination has demonstrated a notable improvement in Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) when compared to historical data from the pivotal MPACT trial, which established gemcitabine plus nab-paclitaxel as a standard of care. Furthermore, this guide contextualizes these findings by presenting data from the PRODIGE 4/ACCORD 11 trial of FOLFIRINOX, another standard first-line regimen for mPDAC.

#### **Cend-1** Mechanism of Action

**Cend-1** is a cyclic peptide, also known as iRGD, that enhances the delivery of co-administered anticancer drugs to solid tumors.[1][2][3] Its mechanism involves a two-step process:



- Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within Cend-1 selectively binds to αv integrins (αvβ3 and αvβ5), which are overexpressed on the surface of tumor endothelial cells.[4]
- Tissue Penetration: Upon binding to integrins, Cend-1 is proteolytically cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif. This CendR motif then binds to neuropilin-1 (NRP-1), a receptor that triggers a temporary increase in vascular permeability and activates a transport pathway, allowing for deeper and more effective penetration of co-administered chemotherapeutic agents into the tumor microenvironment.[2][3]

This targeted mechanism aims to increase the concentration of anticancer drugs within the tumor while minimizing systemic exposure and associated toxicities.



Click to download full resolution via product page

Cend-1 Signaling Pathway

# **Clinical Trial Data Comparison**

The following tables summarize the key efficacy and safety data from the **Cend-1** Phase 1 trial and compare it with the pivotal trials for gemcitabine + nab-paclitaxel (MPACT) and



FOLFIRINOX (PRODIGE 4/ACCORD 11).

| <b>Efficacy</b> | Data     |
|-----------------|----------|
| -               | Cend-1 + |

| Endpoint                                | Cend-1 + Gemcitabine/N ab-Paclitaxel (NCT03517176) [4][5] | Gemcitabine +<br>Nab-Paclitaxel<br>(MPACT Trial)<br>[6][7][8] | FOLFIRINOX<br>(PRODIGE<br>4/ACCORD 11<br>Trial)[9][10][11]<br>[12][13] | Gemcitabine<br>(MPACT Trial -<br>Control Arm)<br>[6] |
|-----------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------|
| Number of Patients (efficacy analysis)  | 29                                                        | 431                                                           | 171                                                                    | 430                                                  |
| Median Overall<br>Survival (mOS)        | 13.2 months                                               | 8.5 months                                                    | 11.1 months                                                            | 6.7 months                                           |
| Median Progression-Free Survival (mPFS) | 9.7 months                                                | 5.5 months                                                    | 6.4 months                                                             | 3.7 months                                           |
| Overall<br>Response Rate<br>(ORR)       | 59% (1 CR, 16<br>PR)                                      | 23%                                                           | 31.6%                                                                  | 7%                                                   |
| Disease Control<br>Rate (DCR)           | 90%                                                       | 48%                                                           | 71.7% (females),<br>67.7% (males)                                      | 33%                                                  |

CR: Complete Response, PR: Partial Response

Safety Data: Grade 3/4 Adverse Events



| Adverse Event            | Cend-1 + Gemcitabine/N ab-Paclitaxel (NCT03517176) [5] | Gemcitabine +<br>Nab-Paclitaxel<br>(MPACT Trial)<br>[14] | FOLFIRINOX<br>(PRODIGE<br>4/ACCORD 11<br>Trial)[9] | Gemcitabine<br>(MPACT Trial -<br>Control Arm)<br>[14] |
|--------------------------|--------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------|
| Neutropenia              | 55%                                                    | 38%                                                      | 45.7%                                              | 27%                                                   |
| Febrile<br>Neutropenia   | Not Reported                                           | 3%                                                       | 5.4%                                               | 1%                                                    |
| Anemia                   | 26%                                                    | 13%                                                      | Not Reported                                       | 12%                                                   |
| Thrombocytopeni<br>a     | Not Reported                                           | 13%                                                      | 9.1%                                               | 9%                                                    |
| Leukopenia               | 16%                                                    | Not Reported                                             | Not Reported                                       | Not Reported                                          |
| Fatigue                  | Not Reported                                           | 17%                                                      | 23.6%                                              | 7%                                                    |
| Vomiting                 | Not Reported                                           | 6%                                                       | 14.5%                                              | 4%                                                    |
| Diarrhea                 | Not Reported                                           | 6%                                                       | 12.7%                                              | 1%                                                    |
| Peripheral<br>Neuropathy | Not Reported                                           | 17%                                                      | 9%                                                 | 1%                                                    |
| Pulmonary<br>Embolism    | 13%                                                    | Not Reported                                             | Not Reported                                       | Not Reported                                          |

# **Experimental Protocols**

This section outlines the methodologies for the key clinical trials cited in this guide.

## **Cend-1 Phase 1 Trial (NCT03517176)**

- Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.[4]
- Patient Population: Patients with histologically confirmed metastatic pancreatic ductal adenocarcinoma who had not received prior chemotherapy.[5] Key inclusion criteria included an ECOG performance status of 0 or 1.[15]



- Treatment Regimen: **Cend-1** was administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) also administered on days 1, 8, and 15.[4][5]
- Efficacy Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[16][17][18][19][20]
- Safety Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[21][22][23][24][25]

### MPACT Trial (NCT00844649)

- Study Design: A randomized, open-label, multicenter, Phase 3 trial.[8][26]
- Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.[14]
- Treatment Regimens:
  - Arm 1: Gemcitabine (1000 mg/m²) weekly for 7 of the first 8 weeks, then on days 1, 8, and
     15 of each 28-day cycle, plus nab-paclitaxel (125 mg/m²) on the same schedule.
  - Arm 2: Gemcitabine (1000 mg/m²) monotherapy on the same schedule.[7]
- Efficacy Assessment: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and overall response rate, assessed using RECIST version 1.0.[6]
- Safety Assessment: Adverse events were monitored and graded according to the CTCAE.

#### PRODIGE 4/ACCORD 11 Trial (NCT00112658)

- Study Design: A randomized, open-label, multicenter, Phase 2/3 trial.[9]
- Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG performance status of 0 or 1, and no prior chemotherapy.[10]
- Treatment Regimens:



- Arm 1 (FOLFIRINOX): A combination of oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 46-hour continuous infusion of 2,400 mg/m²) administered every 2 weeks.[10]
- Arm 2 (Gemcitabine): Gemcitabine (1,000 mg/m²) administered weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.[10][11]
- Efficacy Assessment: The primary endpoint was overall survival. Tumor response was also evaluated.
- Safety Assessment: Adverse events were graded according to the CTCAE.





Click to download full resolution via product page

Generalized Clinical Trial Workflow

#### Conclusion

The addition of **Cend-1** to a standard gemcitabine and nab-paclitaxel regimen demonstrates promising clinical activity in the first-line treatment of metastatic pancreatic ductal adenocarcinoma, with improvements in survival and response rates compared to historical



controls. The safety profile of the **Cend-1** combination appears manageable and consistent with the known toxicities of the chemotherapy backbone. These findings warrant further investigation in larger, randomized controlled trials to definitively establish the clinical benefit of **Cend-1** in this patient population. This comparative guide serves as a resource for researchers and drug development professionals to contextualize the emerging data for **Cend-1** within the current treatment landscape for mPDAC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cend Therapeutics Announces Publication of Pancreatic Cancer Trial Data in the Lancet Gastroenterology and Hepatology | Lisata Therapeutics, Inc. [ir.lisata.com]
- 3. Cend Therapeutics Announces Publication of Pancreatic Cancer Trial Data in the Lancet Gastroenterology and Hepatology | Lisata Therapeutics, Inc. [ir.lisata.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual αV-integrin and neuropilin-1 targeting peptide CEND-1 plus nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma: a first-in-human, open-label, multicentre, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Impact of FOLFIRINOX compared with gemcitabine on quality of life in patients with metastatic pancreatic cancer: results from the PRODIGE 4/ACCORD 11 randomized trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Response to FOLFIRINOX by gender in patients with metastatic pancreatic cancer: Results from the PRODIGE 4/ ACCORD 11 randomized trial - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 13. Response to FOLFIRINOX by gender in patients with metastatic pancreatic cancer: Results from the PRODIGE 4/ ACCORD 11 randomized trial | PLOS One [journals.plos.org]
- 14. ascopubs.org [ascopubs.org]
- 15. NCT03517176 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 16. project.eortc.org [project.eortc.org]
- 17. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Radiology Assistant : RECIST 1.1 the basics [radiologyassistant.nl]
- 19. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 20. mediantechnologies.com [mediantechnologies.com]
- 21. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 22. dermnetnz.org [dermnetnz.org]
- 23. dctd.cancer.gov [dctd.cancer.gov]
- 24. Using the Common Terminology Criteria for Adverse Events (CTCAE Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 25. isletstudy.org [isletstudy.org]
- 26. Efficacy and safety profile of nab-paclitaxel plus gemcitabine in patients with metastatic pancreatic cancer treated to disease progression: a subanalysis from a phase 3 trial (MPACT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cend-1 Clinical Trial Results: A Comparative Analysis for Metastatic Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612630#cross-study-comparison-of-cend-1-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com